D-Alanine-3,3,3-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

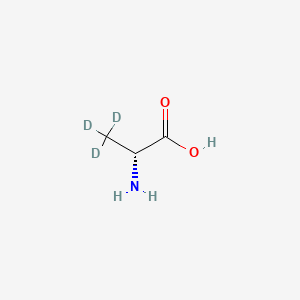

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine, where three hydrogen atoms are replaced by deuterium atoms. This isotopically labeled compound is primarily used in scientific research to study metabolic pathways and enzyme mechanisms. The molecular formula of this compound is CD3CH(NH2)CO2H, and it has a molecular weight of 92.11 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-d3 typically involves the deuteration of D-Alanine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often utilize specialized reactors and catalysts to achieve efficient and cost-effective production. The final product is then purified to meet the required isotopic purity standards .

化学反応の分析

Types of Reactions: D-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: It can be reduced to form deuterated amines.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Deuterated keto acids.

Reduction: Deuterated amines.

Substitution: Various deuterated derivatives depending on the substituent introduced.

科学的研究の応用

Medical Imaging

Positron Emission Tomography (PET) Tracers

D-Alanine-3,3,3-d3 has been utilized in the development of novel PET tracers aimed at detecting bacterial infections. A study developed a fluorine-18 labeled tracer, [18F]3,3,3-trifluoro-D-alanine (d-[18F]-CF3-ala), which demonstrated robust incorporation into bacterial peptidoglycan structures. This tracer showed significant accumulation in Gram-negative bacteria such as Escherichia coli, making it a promising tool for distinguishing live bacteria from dead ones in vivo .

Case Study: Bacterial Infection Imaging

In a murine model of acute bacterial infection, d-[18F]-CF3-ala was able to differentiate between live and heat-killed E. coli, showcasing low background signals and high specificity for bacterial metabolism. This capability highlights the potential of this compound derivatives in clinical imaging applications .

Biochemical Research

Metabolic Pathway Studies

This compound serves as a valuable tool in metabolic studies due to its isotopic labeling. Researchers can trace the incorporation of this compound into various metabolic pathways without interference from natural abundance isotopes. For instance, studies have demonstrated that D-alanine is involved in the synthesis of peptidoglycan muropeptides in bacterial cell walls .

Table 1: Metabolic Incorporation Studies

| Study Reference | Organism | Application | Findings |

|---|---|---|---|

| E. coli | Peptidoglycan synthesis | High incorporation rates observed | |

| Various pathogens | Infection detection via PET | Distinction between live/dead bacteria |

Pharmaceutical Development

Antibiotic Mechanisms

D-Alanine derivatives are critical in understanding antibiotic mechanisms. The presence of D-alanine in bacterial cell walls is essential for antibiotic action; thus, this compound can be used to study how antibiotics affect bacterial metabolism and viability. Research indicates that modifications in D-alanine pathways can enhance the efficacy of certain antibiotics against resistant strains .

Case Study: Antibiotic Sensitivity Testing

In experiments assessing antibiotic sensitivity, this compound was used to evaluate uptake in different bacterial strains before and after antibiotic treatment. Results indicated decreased uptake in sensitive strains post-treatment compared to resistant strains, suggesting its utility in developing new antibiotics .

Nutritional Science

Role in Amino Acid Metabolism

This compound can also be applied in nutritional studies to investigate its role as a non-essential amino acid involved in energy metabolism and muscle maintenance. Its isotopic labeling allows researchers to track its metabolic fate within human and animal models effectively .

Table 2: Nutritional Applications

| Application | Findings |

|---|---|

| Muscle metabolism studies | Supports energy production during exercise |

| Nutritional supplementation | Enhances recovery post-exercise |

作用機序

The mechanism of action of D-Alanine-3,3,3-d3 involves its incorporation into metabolic pathways where it acts as a substrate for enzymes. The deuterium atoms provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy. This allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

類似化合物との比較

L-Alanine-3,3,3-d3: Similar in structure but differs in chirality.

DL-Alanine-3,3,3-d3: A racemic mixture of D-Alanine-3,3,3-d3 and L-Alanine-3,3,3-d3.

D-Alanine-13C3: Another isotopically labeled form of D-Alanine with carbon-13 atoms instead of deuterium

Uniqueness: this compound is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in analytical studies. Its high isotopic purity and stability make it an ideal tracer for studying complex biochemical processes .

生物活性

D-Alanine-3,3,3-d3 is a deuterated form of the amino acid D-alanine, where three hydrogen atoms are replaced by deuterium. This isotopic labeling allows for unique applications in biological research, particularly in metabolic studies and tracer experiments. The compound's structure is represented as C₃H₇D₃NO₂, and it plays a significant role in understanding metabolic pathways, enzyme mechanisms, and microbial activity.

- Molecular Formula : C₃H₇D₃NO₂

- Molecular Weight : Approximately 89.1 g/mol

- Isotopic Composition : Contains three deuterium atoms replacing hydrogen in the alanine structure.

Metabolic Tracing

This compound is primarily utilized in isotope tracer studies to track the metabolism of alanine within biological systems. Its incorporation into various biological molecules can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow researchers to study:

- Protein synthesis

- Degradation pathways

- Energy metabolism

The presence of deuterium alters reaction kinetics and equilibria, providing insights into enzyme mechanisms and substrate specificity .

Racemization Studies

Research has demonstrated that D-Alanine can be racemized from L-alanine in specific conditions. A study involving germ-free mice and bacterial cultures showed that D-Ala-3,3,3-d3 levels were detectable after administration of L-Ala-2,3,3,3-d4. The conversion was monitored through mass spectrometry, indicating that while germ-free mice exhibited no detectable alanine racemase activities, regular mice showed significant conversion rates .

Case Study 1: Biodistribution in Mice

A study examined the biodistribution of D-Ala-3,3,3-d3 in germ-free versus regular mice. The results indicated:

- No significant differences in D-Ala levels between control animals and those fed with L-Ala-2,3,3,3-d4.

- In regular mice, a time-dependent increase in D-Ala levels was observed post-gavage of L-Ala-2,3,3,3-d4.

The findings suggest that gut microbiota play a crucial role in the racemization process and subsequent accumulation of D-Alanine derivatives in tissues .

Case Study 2: Imaging Bacterial Infections

Another application of D-Alanine derivatives includes their use as tracers for imaging bacterial infections. A study demonstrated that d-[3-11C]alanine showed more bacteria-specific uptake compared to traditional imaging tools like 2-deoxy-2-[18F]fluoro-D-glucose. This specificity was evident in rodent models of infections such as discitis and osteomyelitis . The enhanced uptake in antibiotic-resistant bacteria highlights the potential for clinical translation of D-Alanine-based tracers for infection diagnostics.

Research Findings Summary Table

特性

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。